6-keto Prostaglandin E1, also known as 6-keto-prostaglandin E1 or 6-keto-PGE1, is a biologically active metabolite of prostacyclin (PGI2). [, , , , , , , , , , ] It is formed through the enzymatic action of 9-hydroxyprostaglandin dehydrogenase on prostacyclin. [, ] While less potent than its precursor in inhibiting platelet aggregation, 6-keto Prostaglandin E1 exhibits greater stability and retains significant biological activity, suggesting a potential role as a circulating hormone. [, , , ] Research on 6-keto Prostaglandin E1 focuses on its various biological effects, including its role in cardiovascular regulation, renin release, and potential therapeutic applications.
6-keto Prostaglandin E1 can be generated through the enzymatic conversion of prostacyclin (PGI2) by 9-hydroxyprostaglandin dehydrogenase, primarily found in the kidney cortex. [, ] This metabolic pathway highlights the potential for endogenous production of 6-keto Prostaglandin E1 from its precursor.
Stability: 6-keto Prostaglandin E1 demonstrates greater stability than prostacyclin (PGI2) under physiological conditions. [, , ] This stability is likely attributed to the presence of the ketone group at the sixth carbon, which is less susceptible to enzymatic degradation compared to the hydroxyl group in prostacyclin.
Metabolism: 6-keto Prostaglandin E1 undergoes metabolism in vivo, as evidenced by its elimination from circulation. [] The specific metabolic pathways and enzymes involved require further investigation.
Chemical Synthesis: The synthesis of 6-keto Prostaglandin E1 involves a series of chemical reactions, including protection, deprotection, oxidation, and reduction steps, typical for prostaglandin synthesis. []
Vasodilatory Effects: 6-keto Prostaglandin E1 is a potent vasodilator, relaxing blood vessels in various vascular beds, including coronary, pulmonary, and renal. [, , , ]
Hypotensive Effects: It effectively lowers systemic arterial blood pressure, potentially through its vasodilatory actions and possible interactions with the renin-angiotensin system. [, ]
Anti-Platelet Aggregation: While less potent than prostacyclin, 6-keto Prostaglandin E1 retains some ability to inhibit platelet aggregation, contributing to its antithrombotic potential. [, , ]
Renin Release: 6-keto Prostaglandin E1 stimulates renin release from the juxtaglomerular cells in the kidney. [, ] This effect on renin, a key enzyme in the renin-angiotensin system, further contributes to its influence on blood pressure regulation.
Renal Blood Flow: It increases renal blood flow, potentially through its vasodilatory effects on renal vasculature. [, ] This property highlights its role in maintaining renal function and blood pressure homeostasis.
Cancer Research: Preliminary studies suggest potential antitumor effects of 6-keto Prostaglandin E1, particularly against hepatoma cells. [, ]
Bone Metabolism: Research has explored the potential role of 6-keto Prostaglandin E1 in bone resorption, suggesting its involvement in bone remodeling processes. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: